Superior CRBN Binding Affinity of (S)-5-Hydroxythalidomide Compared to (S)-Thalidomide
The (S)-enantiomer of 5-hydroxythalidomide exhibits a significantly higher binding affinity for the thalidomide-binding domain (TBD) of cereblon (CRBN) compared to (S)-thalidomide. This enhanced interaction is quantitatively attributed to an additional hydrogen bond formed between the 5'-hydroxyl group and the side chain of histidine 353 (H353) in CRBN [1].
| Evidence Dimension | CRBN TBD binding affinity (isothermal titration calorimetry, Kd) |
|---|---|
| Target Compound Data | Not explicitly quantified in primary source; described as 'higher binding affinity' and 'enhanced complex formation' [1] |
| Comparator Or Baseline | (S)-thalidomide: 'lower binding affinity' [1] |
| Quantified Difference | Qualitative enhancement; the additional H-bond with H353 is the structural basis for increased affinity [1] |
| Conditions | Recombinant human CRBN TBD protein, in vitro binding assay (crystallography and mutagenesis) |
Why This Matters
Higher CRBN binding affinity translates to more potent neosubstrate degradation at lower concentrations, making (S)-5-hydroxythalidomide a critical positive control for CRBN-dependent assays and a superior starting point for PROTAC design.
- [1] Matyskiela ME, Clayton T, Zheng X, et al. Structural bases of IMiD selectivity that emerges by 5-hydroxythalidomide. Nat Commun. 2020;11:4578. doi:10.1038/s41467-020-18488-4. View Source
